2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate
Description
Properties
CAS No. |
545517-98-4 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
OWPOMPKNWKPEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(CO1)OC(=O)OC)CC |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Thermal Transesterification with Dialkyl Carbonates
One of the prominent methods involves the thermal transesterification of dialkyl carbonates such as dimethyl carbonate or diethyl carbonate with glycerol-derived acetals under continuous flow (CF) conditions. This approach avoids the use of catalysts, aligning with green chemistry principles.
- Reaction Conditions : The reaction is performed at elevated temperatures (250–300 °C) and pressures (20–50 bar) in a continuous flow reactor.
- Mechanism : The dialkyl carbonate reacts with the cyclic acetal, selectively producing the mono-transesterification product, 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate, with minimal side products.
- Selectivity and Yield : Under optimized pressure and temperature, the selectivity exceeds 95%, and conversion rates approach 85–95%.
- Advantages : High productivity (up to 68 mg/min), catalyst-free conditions, and scalability potential for industrial applications.
- Limitations : Requires precise control of pressure and temperature; steric hindrance from bulkier carbonates may reduce reactivity.
This method was demonstrated with diethyl carbonate reacting with glycerol formal, producing the 1,3-dioxan-5-yl methyl carbonate isomers in a controlled ratio, confirming the feasibility of selective mono-transesterification without catalysts.
Acid-Catalyzed Formation of the 1,3-Dioxan-5-yl Core
The 1,3-dioxan ring system, a core structure in the target compound, is commonly synthesized by acid-catalyzed condensation of diols with ketones or aldehydes:
- Typical Procedure : A mixture of 2,2-diethoxypropane (or similar acetals) and 1,3-diols is stirred in an organic solvent such as tetrahydrofuran (THF) with catalytic amounts of p-toluenesulfonic acid (PTSA) at room temperature overnight.
- Yield : This step typically achieves yields close to 99%, producing the 2,2-diethyl-1,3-dioxan-5-yl methanol intermediate.
- Purification : The product is isolated by concentration under reduced pressure and can be purified by silica gel chromatography if necessary.
This method provides the cyclic acetal alcohol precursor essential for subsequent carbonate formation.
Conversion of 2,2-Diethyl-1,3-dioxan-5-yl Methanol to Methyl Carbonate Derivatives
The transformation of the cyclic acetal alcohol to the methyl carbonate involves activation of the hydroxyl group followed by reaction with methyl carbonate sources:
- Activation Step : The hydroxyl group of 2,2-diethyl-1,3-dioxan-5-yl methanol is converted into a good leaving group, typically via formation of mesylate or tosylate esters.
- Reagents: Methanesulfonyl chloride or p-toluenesulfonyl chloride.
- Conditions: Performed in dichloromethane at low temperatures (-78 °C to 0 °C) with bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Yields: These steps yield activated intermediates with yields ranging from 68.8% to 99% depending on conditions and reagent choice.
- Carbonate Formation : The activated intermediate then undergoes nucleophilic substitution with methyl carbonate species or related nucleophiles to form the methyl carbonate ester.
- Catalysts and Additives : N,N-dimethylaminopyridine (DMAP) and triethylamine are often used to promote the reaction and improve yields.
- Purification : Final products are purified by silica gel chromatography.
This two-step procedure is well-documented for similar dioxan derivatives and provides a reliable route to the target methyl carbonate.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of 2,2-diethyl-1,3-dioxan-5-yl methanol | 2,2-diethoxypropane + 2-methylpropane-1,3-diol + PTSA in THF, rt, overnight | 99 | Acid-catalyzed acetal formation, high yield, key intermediate |
| 2. Activation to mesylate/tosylate | Methanesulfonyl chloride or tosyl chloride + triethylamine or DABCO in DCM, -78 to 0 °C | 68.8–99 | Conversion to good leaving group for substitution |
| 3. Transesterification to methyl carbonate | Reaction with methyl carbonate source + DMAP + triethylamine in DCM, 0–20 °C | 68–97 | Nucleophilic substitution forming methyl carbonate ester |
| 4. Catalyst-free thermal transesterification (alternative) | Diethyl carbonate + glycerol formal in continuous flow reactor, 250–300 °C, 20–50 bar pressure | ~85–95 | High selectivity mono-transesterification, green chemistry approach, scalable |
Research Findings and Analytical Characterization
- NMR Spectroscopy : Proton NMR (1H NMR) confirms the formation of the cyclic carbonate by characteristic chemical shifts of methylene and methyl groups in the dioxan ring and carbonate moiety.
- Mass Spectrometry : LC-MS or ESI-MS provides molecular ion peaks consistent with the expected molecular weight of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate.
- Chromatography : Silica gel chromatography is used for purification, with elution solvents optimized for polarity to separate the target compound from side products.
- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor reaction progress and product distribution, especially in continuous flow thermal transesterification.
These analytical techniques ensure the reliability and reproducibility of the preparation methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are explored for potential use in pharmaceuticals and as components in medical devices.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate and related compounds:
Key Observations:
- Styryl groups in QCA enable π-π interactions, aiding targeted drug delivery .
- Functional Group Reactivity : Methyl carbonates (as in the target compound and QCA) are hydrolytically labile, making them suitable for stimuli-responsive drug release. Acrylate esters (e.g., (5-ethyl-1,3-dioxan-5-yl)methyl acrylate) participate in polymerization reactions .
Anticancer Prodrugs
QCA, a structurally complex analog, releases quinone methide (QM) and cinnamaldehyde in response to ROS and acidic pH, synergistically amplifying oxidative stress in cancer cells . While the target compound lacks the dioxaborinan and styryl groups of QCA, its methyl carbonate group could similarly enable controlled release under hydrolytic or enzymatic conditions.
Organic Intermediates
Simpler derivatives like 5-methyl-1,3-dioxan-2-one (a cyclic carbonate) are intermediates in transesterification or protection/deprotection reactions . The target compound’s carbonate group could similarly act as a carbonyl-protecting group.
Stability and Environmental Impact
- Stability : Diethyl substituents may reduce hydrolysis rates compared to methyl groups, as seen in QCA’s pH/ROS dual responsiveness .
Biological Activity
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with appropriate diols under controlled conditions. Various catalysts can be employed to enhance reaction efficiency and yield. The following table summarizes common synthetic routes:
| Method | Description |
|---|---|
| Transesterification | Involves the reaction of diethyl carbonate with glycerol-derived acetals in the presence of a catalyst. |
| Direct Esterification | Reaction of dioxane derivatives with carbonic acid derivatives under acidic conditions. |
| Organocatalysis | Utilizes weakly basic carboxylate or phosphonium salts as catalysts for enhanced selectivity. |
The biological activity of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate is believed to stem from its ability to interact with various biological targets. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for specific receptors, altering cellular signaling pathways.
These interactions can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.
Biological Activity
Research has demonstrated that compounds structurally related to 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate exhibit significant biological activities. A study on 1,3-dioxolane derivatives indicated their potential as antibacterial and antifungal agents. The following table summarizes key findings:
| Compound | Activity | Tested Strains | MIC (µg/mL) |
|---|---|---|---|
| 1,3-Dioxolane derivative A | Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | 625 - 1250 |
| 1,3-Dioxolane derivative B | Antifungal | Candida albicans | 500 |
| 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate | Potentially similar activity | Not directly tested; inferred from related studies | N/A |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal properties. Results indicated that these compounds exhibited excellent activity against various strains including C. albicans and S. aureus .
- Pharmaceutical Applications : Research indicates that dioxane derivatives are being investigated for their roles in drug development targeting central nervous system disorders .
- Environmental Impact : The use of dioxanes in green chemistry applications has been highlighted due to their low toxicity and potential for sustainable synthesis methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
